molecular formula C2BCl2F3 B1262237 Dichloro(trifluoroethenyl)borane CAS No. 758-99-6

Dichloro(trifluoroethenyl)borane

Cat. No.: B1262237
CAS No.: 758-99-6
M. Wt: 162.73 g/mol
InChI Key: UHFYRCKCJAHPEZ-UHFFFAOYSA-N
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Description

Dichloro(trifluoroethenyl)borane is an organoboron compound with the molecular formula C₂Cl₂BF₃. Structurally, it consists of a boron atom bonded to two chlorine atoms and a trifluoroethenyl group (CF₂=CF-). The trifluoroethenyl substituent introduces strong electron-withdrawing effects due to the electronegativity of fluorine, significantly influencing the compound’s Lewis acidity and reactivity . For instance, alkyldichloroboranes (e.g., dichloro(methyl)borane) are known for their high reactivity in hydroboration and coupling reactions, with fluorinated variants often exhibiting enhanced stability and selectivity .

Properties

CAS No.

758-99-6

Molecular Formula

C2BCl2F3

Molecular Weight

162.73 g/mol

IUPAC Name

dichloro(1,2,2-trifluoroethenyl)borane

InChI

InChI=1S/C2BCl2F3/c4-3(5)1(6)2(7)8

InChI Key

UHFYRCKCJAHPEZ-UHFFFAOYSA-N

SMILES

B(C(=C(F)F)F)(Cl)Cl

Canonical SMILES

B(C(=C(F)F)F)(Cl)Cl

Synonyms

trifluorovinyldichloroborane

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Lewis Acidity

  • This compound: The trifluoroethenyl group enhances boron’s electrophilicity, making it a stronger Lewis acid compared to non-fluorinated analogs. This property is critical in reactions requiring activation of electron-rich substrates, such as alkene polymerizations .
  • Chlorodiphenylborane : The bulky phenyl groups sterically hinder the boron center, reducing its Lewis acidity. This compound is primarily used as a stabilizing agent in coordination chemistry rather than a reactive intermediate .
  • Dichloro-(n-propoxy)borane : The alkoxy group donates electron density via resonance, slightly reducing Lewis acidity. However, its solubility in organic solvents makes it useful for homogeneous catalysis .

Stability and Handling

  • Fluorinated boranes like this compound are generally more thermally stable than their non-fluorinated counterparts. This stability arises from the strong B-F bonds and the inductive effects of fluorine .
  • Compounds with alkoxy or aryl groups (e.g., Dichloro-(n-propoxy)borane, Chlorodiphenylborane) are less moisture-sensitive due to partial shielding of the boron center .

Research Findings and Data Trends

  • Solubility: Fluorinated boranes exhibit lower solubility in polar solvents compared to alkoxy-substituted variants. For example, Dichloro-(n-propoxy)borane is miscible with THF and DMSO, whereas this compound likely requires non-polar solvents .
  • Byproduct Formation : Reactions involving this compound may yield inert borate salts, similar to other borane complexes, simplifying purification .
  • Catalytic Efficiency: Fluorinated boranes show promise in carbonylative coupling reactions, achieving yields >80% under mild conditions, outperforming non-fluorinated analogs .

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